Cas no 102568-43-4 (Sulfo-sanpah)
Sulfo-sanpah structure
Product Name:Sulfo-sanpah
CAS-nummer:102568-43-4
MF:C16H18N6O9S
MW:470.413921833038
CID:149369
PubChem ID:3035866
Update Time:2025-07-01
Sulfo-sanpah Chemische en fysische eigenschappen
Naam en identificatie
-
- Hexanoic acid,6-[(4-azido-2-nitrophenyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester
- 1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
- SULPHOSUCCINIMIDYL 6-(4''-AZIDO-2''-NITROPHENYLAMINO)HEXANOATE
- 1-((6-((4-Azido-2-nitrophenyl)amino)-1-oxohexyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid
- 1-({6-[(4-azido-2-nitrophenyl)amino]hexanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- 3-Pyrrolidinesulfonic acid, 1-((6-((4-azido-2-nitrophenyl)amino)-1-oxohexyl)oxy)-2,5-dioxo-
- Ssanpah
- Sulfo sanpah
- Sulfo-sanpah
- Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
- Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate
- 6-[(4-Azido-2-nitrophenyl)amino]hexanoic acid 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester
- Sulfo-SANPAH Crosslinker
- MFCD00054986
- SCHEMBL13490789
- AKOS040754112
- HY-137383
- DTXSID20907709
- Hexanoic acid, 6-[(4-azido-2-nitrophenyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester
- CS-0138209
- 102568-43-4
- Sulphosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate
- 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
- sulfo-Succinimidyl-6-[(4'-azido-nitrophenyl)amino]hexanoate
- TS-08804
- DB-221876
- G77703
-
- Inchi: 1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30)
- InChI-sleutel: UPNUQQDXHCUWSG-UHFFFAOYSA-N
- LACHT: S(C1C(N(C(C1)=O)OC(CCCCCNC1C=CC(=CC=1[N+](=O)[O-])N=[N+]=[N-])=O)=O)(=O)(=O)O
Berekende eigenschappen
- Exacte massa: 470.08574
- Monoisotopische massa: 470.086
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 11
- Complexiteit: 893
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 199A^2
- XLogP3: 2.8
Experimentele eigenschappen
- Dichtheid: g/cm3
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- PSA: 221.98
- LogboekP: 3.05006
Sulfo-sanpah Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22645-500mg |
Sulfo-SANPAH Crosslinker |
102568-43-4 | 97% | 500mg |
18525CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22645-100mg |
Sulfo-SANPAH Crosslinker |
102568-43-4 | 97% | 100mg |
3847CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22645-500mg |
Sulfo-SANPAH Crosslinker |
102568-43-4 | 97% | 500mg |
18525.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22645-100mg |
Sulfo-SANPAH Crosslinker |
102568-43-4 | 97% | 100mg |
3847.0CNY | 2021-07-13 | |
| TRC | S808513-10mg |
Sulfo-sanpah |
102568-43-4 | 10mg |
$190.00 | 2023-05-17 | ||
| TRC | S808513-50mg |
Sulfo-sanpah |
102568-43-4 | 50mg |
$873.00 | 2023-05-17 | ||
| TRC | S808513-100mg |
Sulfo-sanpah |
102568-43-4 | 100mg |
$ 1200.00 | 2023-09-06 | ||
| Apollo Scientific | BIPA109-100mg |
Sulphosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate |
102568-43-4 | 100mg |
£295.00 | 2025-02-22 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S917127-1mg |
Sulfo-SANPAH |
102568-43-4 | ≥95% | 1mg |
¥109.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S917127-10mg |
Sulfo-SANPAH |
102568-43-4 | ≥95% | 10mg |
¥860.00 | 2022-08-31 |
Sulfo-sanpah Gerelateerde literatuur
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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